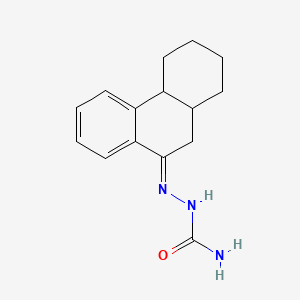![molecular formula C13H20O2 B11944630 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol CAS No. 1053658-33-5](/img/structure/B11944630.png)
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol is a unique organic compound characterized by its spirocyclic structure. This compound features a tetradecane backbone with an oxadispiro motif, which includes two spiro-connected tetrahydrofuran rings. The presence of an enol group at the 14th position adds to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a linear precursor, cyclization can be induced using reagents like strong acids or bases, followed by oxidation or reduction steps to introduce the enol group.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when required, it is synthesized in small batches using high-purity reagents and stringent reaction conditions to ensure the desired structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The spirocyclic structure allows for nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol is primarily dictated by its structural features. The spirocyclic framework allows for interactions with various molecular targets, including enzymes and receptors. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets may vary depending on the context of its application.
Comparison with Similar Compounds
1-Oxadispiro[4.0.4.4]tetradec-12-en-14-one: Similar structure but with a ketone group instead of an enol group.
(14E)-1-Oxadispiro[4.0.4.4]tetradecan-14-one semicarbazone: A derivative with a semicarbazone group.
Uniqueness: 1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol stands out due to its enol group, which imparts unique reactivity and potential biological activity. The spirocyclic structure also contributes to its distinct chemical behavior compared to linear or monocyclic compounds.
Properties
CAS No. |
1053658-33-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
7-oxadispiro[4.0.46.45]tetradec-12-en-11-ol |
InChI |
InChI=1S/C13H20O2/c14-11-5-3-8-12(6-1-2-7-12)13(11)9-4-10-15-13/h3,5,11,14H,1-2,4,6-10H2 |
InChI Key |
YJIXCWYIXRYXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC=CC(C23CCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




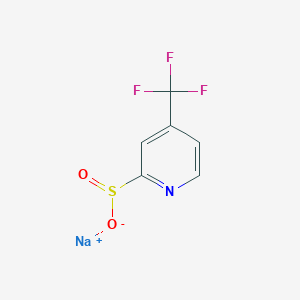
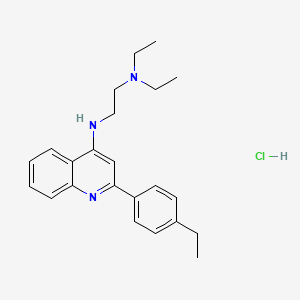
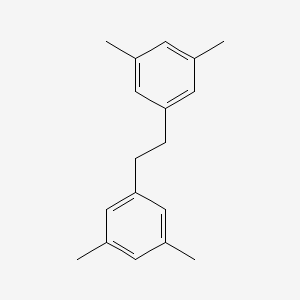
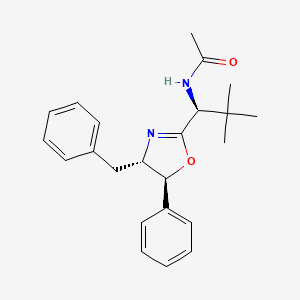

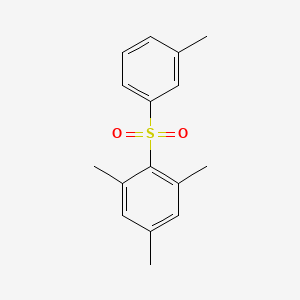



![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
